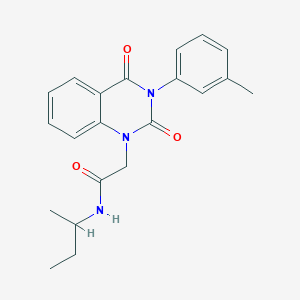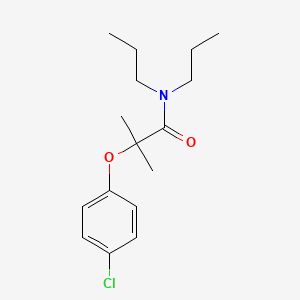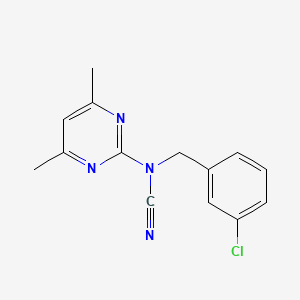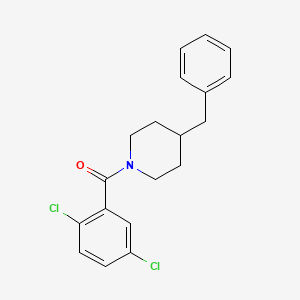![molecular formula C18H12ClN5O3 B11040174 4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11040174.png)
4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of chlorinated aromatic compounds, hydrazones, and nitriles, followed by specific reaction conditions such as temperature control, solvent selection, and catalyst usage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A structurally related compound with similar functional groups.
4-Methoxyphenyl chloroformate: Shares the methoxyphenyl group but differs in overall structure and reactivity
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C18H12ClN5O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-[(E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H12ClN5O3/c1-27-14-4-2-11(3-5-14)18(19)16(10-23-22)15-6-12(8-20)13(9-21)7-17(15)24(25)26/h2-7,10H,22H2,1H3/b18-16-,23-10+ |
InChI Key |
PJLLBMVMTPHHEE-DLCJZXKTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C=N\N)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C=NN)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-bromo-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11040098.png)

![8'-fluoro-6'-methyl-5',6'-dihydro-1''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11040113.png)
![N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide](/img/structure/B11040120.png)
![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11040123.png)
![N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11040134.png)
![N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B11040136.png)


![2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11040142.png)

![diethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11040153.png)
![N-(2,4-difluorophenyl)-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11040160.png)
![4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11040165.png)
